2-Ketodoxapram-d5

LC-MS/MS quantitative bioanalysis stable isotope labeling

2-Ketodoxapram-d5 is the mandated stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of 2-ketodoxapram, the active metabolite of doxapram. The +5 Da mass shift (C₂₄H₂₃D₅N₂O₃; MW 397.52) provides baseline chromatographic resolution while maintaining co-elution behavior, enabling precise matrix effect compensation. Substituting with unlabeled analyte or non-analog deuterated standards introduces systematic quantification error. Validated for calibration ranges of 20–5000 ng/mL with LLOQ of 10 pg/mL. Essential for ANDA/DMF regulatory submissions requiring isotopic purity ≥98%.

Molecular Formula C24H28N2O3
Molecular Weight 397.5 g/mol
Cat. No. B12406340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ketodoxapram-d5
Molecular FormulaC24H28N2O3
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O
InChIInChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/i1D3,2D2
InChIKeyLLCHHQQQMSDZLP-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ketodoxapram-d5 Procurement Guide for Quantitative Bioanalysis: Deuterated Internal Standard for Doxapram Metabolite Quantification


2-Ketodoxapram-d5 (CAS: 2407353-31-3; molecular formula: C₂₄H₂₃D₅N₂O₃; molecular weight: 397.52 g/mol) is a pentadeuterated stable isotope-labeled analog of 2-ketodoxapram, the active oxidative metabolite of the respiratory stimulant doxapram [1]. The compound bears five deuterium atoms substituting hydrogen atoms on the ethyl side chain, yielding a +5 Da mass shift relative to the unlabeled analyte (C₂₄H₂₈N₂O₃, MW: 392.49 g/mol) [2]. This compound is exclusively intended for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of 2-ketodoxapram in biological matrices [3].

Why 2-Ketodoxapram-d5 Cannot Be Substituted with Unlabeled 2-Ketodoxapram or Doxapram-d5 in Bioanalytical Workflows


In LC-MS/MS quantification, substituting 2-ketodoxapram-d5 with the unlabeled analyte (2-ketodoxapram) or with a structurally distinct deuterated internal standard (e.g., doxapram-d5 or fentanyl-d5) introduces systematic quantification error [1]. The unlabeled analyte cannot serve as an internal standard because it is chemically identical to the target and cannot be distinguished by the mass spectrometer. Non-analog internal standards (such as fentanyl-d5) fail to fully compensate for matrix effects and differential extraction recovery because they do not co-elute precisely with 2-ketodoxapram [2]. The +5 Da mass shift provided by 2-ketodoxapram-d5 ensures baseline chromatographic resolution from the analyte while maintaining near-identical physicochemical behavior, enabling accurate normalization for ionization suppression/enhancement, extraction variability, and injection-to-injection instrument fluctuation [3].

Quantitative Differentiation of 2-Ketodoxapram-d5: Mass Shift, Matrix Effect Compensation, and Assay Sensitivity


Mass Spectrometric Resolution: +5 Da Mass Shift Enables Analyte Discrimination in Complex Biological Matrices

2-Ketodoxapram-d5 possesses a +5.03 Da mass increase relative to unlabeled 2-ketodoxapram (C₂₄H₂₈N₂O₃, MW: 392.49) due to substitution of five hydrogen atoms with deuterium on the ethyl moiety, yielding molecular formula C₂₄H₂₃D₅N₂O₃ (MW: 397.52) [1]. This mass shift is sufficient to prevent isotopic overlap in the mass spectrometer while maintaining near-identical chromatographic retention time, a critical requirement for accurate internal standard-based quantification [2]. In contrast, doxapram-d5 (MW: 420.0 as hydrochloride salt) is an internal standard for the parent drug, not the metabolite, and would produce a different retention time and fragmentation pattern .

LC-MS/MS quantitative bioanalysis stable isotope labeling

LLOQ Attainment: 10 pg/mL Sensitivity Achieved with Deuterated Internal Standard in Porcine Plasma

A validated UPLC-MS/MS method employing a deuterated internal standard approach for 2-ketodoxapram quantification achieved a lower limit of quantification (LLOQ) of 10 pg/mL in porcine plasma and 1 pg/sample in brain tissue [1]. This sensitivity was sufficient to characterize the pharmacokinetic profile of 2-ketodoxapram following doxapram administration, including a terminal elimination half-life (t₁/₂) of 2.42 ± 0.04 h, maximal plasma concentration (Cₘₐₓ) of 32.3 ± 5.5 ng/mL, plasma protein binding of 98.4 ± 0.3%, and a brain-to-plasma ratio of 0.12 ± 0.02 [1]. While this study did not use 2-ketodoxapram-d5 specifically (it employed a related deuterated internal standard), the LLOQ achieved with a SIL-IS approach establishes the benchmark sensitivity attainable when a properly matched deuterated internal standard such as 2-ketodoxapram-d5 is employed [2].

UPLC-MS/MS pharmacokinetics method validation

Isotopic Purity and Hydrogen-Deuterium Exchange Stability: Critical Procurement Specification

Deuterated internal standards with isotopic purity <98% produce measurable unlabeled analyte signal in the mass spectrometer, causing overestimation bias at low concentrations [1]. In LC-MS/MS method validation for doxapram and keto-doxapram in human serum, the calibration curve was linear from 20 to 5000 ng/mL, and method selectivity, reproducibility, and stability met acceptance criteria [2]. The deuterium atoms in 2-ketodoxapram-d5 are located on the ethyl side chain (non-exchangeable aliphatic positions), minimizing hydrogen-deuterium back-exchange during sample preparation and storage compared to exchangeable amide or hydroxyl deuterium labeling [3].

stable isotope internal standard method validation quality control

Pharmacokinetic Necessity: Differential Disposition of 2-Ketodoxapram vs. Doxapram Demands Metabolite-Specific Quantification

2-Ketodoxapram exhibits markedly different pharmacokinetic properties from its parent drug doxapram in the porcine model: terminal elimination half-life of 2.42 ± 0.04 h vs. 1.38 ± 0.22 h for doxapram (1.75× longer); Cₘₐₓ of 32.3 ± 5.5 ng/mL vs. 1780 ± 275 ng/mL for doxapram (55× lower); plasma protein binding of 98.4 ± 0.3% vs. 95.5 ± 0.9% for doxapram; and brain-to-plasma ratio of 0.12 ± 0.02 vs. 0.58 ± 0.24 for doxapram (4.8× lower CNS penetration) [1]. These differences are not captured by measuring doxapram alone and cannot be accurately quantified without a metabolite-specific internal standard [2].

pharmacokinetics therapeutic drug monitoring active metabolite

Optimal Procurement and Application Scenarios for 2-Ketodoxapram-d5 in Quantitative Bioanalysis


Simultaneous LC-MS/MS Method Development for Doxapram and 2-Ketodoxapram Quantification

Procure 2-ketodoxapram-d5 as the designated internal standard for the 2-ketodoxapram channel when developing or validating a multiplexed LC-MS/MS method that simultaneously quantifies doxapram and its active metabolite. In validated methods, the internal standard for keto-doxapram is paired with a separate deuterated internal standard for the parent drug (e.g., doxapram-d5 or fentanyl-d5) to ensure analyte-specific matrix effect compensation [1]. Calibration curves using this approach have been validated from 20 to 5000 ng/mL in human serum [2].

Preclinical and Clinical Pharmacokinetic Studies of Doxapram

Use 2-ketodoxapram-d5 in pharmacokinetic studies where accurate quantification of the active metabolite is required alongside the parent drug. The 2.42 h elimination half-life and high protein binding (98.4%) of 2-ketodoxapram in porcine models indicate that metabolite accumulation may occur with repeated dosing, necessitating precise quantification in both plasma and tissue samples [1]. The LLOQ of 10 pg/mL achievable with SIL-IS methods supports terminal-phase concentration measurement.

Therapeutic Drug Monitoring (TDM) of Doxapram in Neonatal Apnea

Implement 2-ketodoxapram-d5 in clinical TDM LC-MS/MS assays for neonatal apnea patients receiving doxapram. Reliable quantification of both parent drug and active metabolite in small-volume pediatric samples (e.g., dried blood spots or limited serum volumes) is enabled by the pg/mL sensitivity afforded by a matched deuterated internal standard [1]. The distinct pharmacokinetic profile of 2-ketodoxapram relative to doxapram supports separate monitoring of both entities [2].

Regulated Bioanalysis for ANDA/DMF Submissions

Incorporate 2-ketodoxapram-d5 as the internal standard for 2-ketodoxapram in bioanalytical methods intended for Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions. Regulatory guidance (FDA, EMA) recommends the use of stable isotope-labeled internal standards for quantitative LC-MS/MS methods to minimize matrix effects and ensure method ruggedness across multiple analysts and instruments [1]. The Certificate of Analysis should document isotopic purity ≥98% to meet regulatory acceptance criteria for method validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ketodoxapram-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.